Cevadine hydrochloride

Description

Contextualization within Veratrum Alkaloids and Steroidal Alkaloid Classes

Cevadine (B150009) is a naturally occurring steroidal alkaloid found in plants of the Veratrum genus, commonly known as false hellebores. numberanalytics.commedkoo.com These plants, belonging to the Melanthiaceae family, are known for their production of a diverse array of toxic alkaloids. numberanalytics.com

Steroidal alkaloids are a class of natural products characterized by a steroid nucleus with a nitrogen atom incorporated into a fused ring system or a side chain. d-nb.infonih.gov They are broadly categorized into several types, with Veratrum alkaloids being a significant group. wikipedia.org These alkaloids are recognized for their complex chemical structures and potent biological activities. d-nb.infonih.gov

Veratrum alkaloids can be further subdivided. One group consists of esters of steroidal bases, known as alkamines, with various organic acids. Cevadine, along with compounds like veratridine (B1662332) and germidine, falls into this category and is considered pharmacologically active. uomus.edu.iq Another group includes glucosides of these alkamines, such as pseudojervine (B1679820) and veratrosine. uomus.edu.iq

Historical Perspective of Natural Product Derivations in Scientific Inquiry

The use of natural products in scientific research has a long and storied history. For centuries, compounds derived from plants, microbes, and animals have been pivotal in advancing our understanding of biology and medicine. nih.govnih.gov The investigation of Veratrum alkaloids, for instance, dates back to the 19th century. numberanalytics.com The term "alkaloid" itself was coined in 1819 during the study of a mixture of what are now known to be Veratrum alkaloids. nih.gov

Early phytochemical research in the late 19th and early 20th centuries led to the isolation and characterization of numerous alkaloids from Veratrum species. nih.gov These discoveries paved the way for modern pharmacology and the development of new therapeutic agents. numberanalytics.comnih.gov The study of these natural products has not only provided valuable chemical tools for research but has also inspired the synthesis of new molecules with tailored properties. nih.gov

Significance of Cevadine Hydrochloride as a Probing Agent in Biological Systems

This compound, the hydrochloride salt of cevadine, serves as a crucial experimental tool in contemporary chemical biology. Its primary significance lies in its function as a potent and specific activator of voltage-gated sodium channels. medkoo.commedchemexpress.com

Voltage-gated sodium channels are essential membrane proteins that play a fundamental role in the generation and propagation of action potentials in excitable cells like neurons and muscle cells. By specifically targeting these channels, this compound allows researchers to dissect their function and regulation with precision.

The compound's ability to lock the sodium channel in an open state makes it an invaluable probe for studying:

Ion channel kinetics: Researchers can investigate the mechanisms of channel opening, closing, and inactivation. wikipedia.org

Cellular excitability: By persistently activating sodium channels, cevadine can be used to study the consequences of prolonged depolarization on cellular function and signaling pathways. wikipedia.org

Neurotransmitter release: The influx of sodium ions triggered by cevadine can lead to the release of neurotransmitters, providing a model to study synaptic transmission.

The specificity of cevadine for sodium channels, coupled with its potent activity, makes it a cornerstone for neurophysiological and pharmacological research, enabling a deeper understanding of fundamental biological processes.

Interactive Data Table: Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₃₂H₅₀ClNO₉ |

| Molecular Weight | 628.19 g/mol |

| Active Moiety | Cevadine |

| Stereochemistry | ABSOLUTE |

| InChIKey | VSARLHXBMYVYSM-ZLVREPKBSA-N |

Data sourced from fda.gov

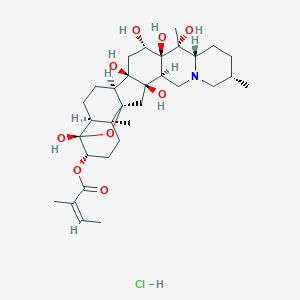

Structure

3D Structure of Parent

Properties

IUPAC Name |

[(1R,2S,6S,9S,10R,11S,12S,14R,15S,18S,19S,22S,23S,25R)-1,10,11,12,14,23-hexahydroxy-6,10,19-trimethyl-24-oxa-4-azaheptacyclo[12.12.0.02,11.04,9.015,25.018,23.019,25]hexacosan-22-yl] (Z)-2-methylbut-2-enoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H49NO9.ClH/c1-6-18(3)25(35)41-24-11-12-26(4)19-8-9-20-28(37)13-23(34)31(39)21(29(28,38)16-30(20,26)42-32(19,24)40)15-33-14-17(2)7-10-22(33)27(31,5)36;/h6,17,19-24,34,36-40H,7-16H2,1-5H3;1H/b18-6-;/t17-,19-,20-,21-,22-,23-,24-,26-,27+,28+,29+,30+,31-,32-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSARLHXBMYVYSM-ZLVREPKBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC1CCC2(C3C1(OC24CC5(C6CN7CC(CCC7C(C6(C(CC5(C4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)O[C@H]1CC[C@]2([C@H]3[C@@]1(O[C@@]24C[C@]5([C@@H]6CN7C[C@H](CC[C@H]7[C@@]([C@]6([C@H](C[C@]5([C@@H]4CC3)O)O)O)(C)O)C)O)O)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H50ClNO9 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30657581 | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17666-25-0 | |

| Record name | Cevadine hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0017666250 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cevadine hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30657581 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Veratrine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | CEVADINE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/75GK03249U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Chemotaxonomy and Biosynthetic Pathways of Cevadine Hydrochloride Precursors

Botanical Origin and Species-Specific Alkaloid Diversity in Veratrum and Schoenocaulon Genera

The distribution of steroidal alkaloids, including the precursors to cevadine (B150009), exhibits significant variation across different plant genera and species, providing valuable chemotaxonomic markers. The genera Veratrum and Schoenocaulon, both belonging to the family Melanthiaceae (formerly classified under Liliaceae), are particularly rich sources of these complex nitrogen-containing compounds. nih.govistanbul.edu.tr

Veratrum album, commonly known as white hellebore, has a long history of medicinal use and has been extensively analyzed for its steroidal alkaloid content. mdpi.com It is one of the first Veratrum species from which these alkaloids were scientifically investigated. mdpi.com The alkaloid profile of V. album is complex, containing over 200 different alkaloids, with concentrations varying significantly depending on the plant part, geographical location, and season. researchgate.net Key alkaloids identified in V. album include protoveratrine A, cevadine, and veratridine (B1662332). researchgate.netmyspecies.info Studies have shown that the roots and rhizomes generally contain the highest concentrations of these compounds. researchgate.net For instance, analysis of V. album samples has revealed significant levels of protoveratrine A, often being the most abundant alkaloid, while veratramine (B1683811) concentrations are typically lower. researchgate.net

Veratrum parviflorum, a less common species found in the southeastern United States, has a phytochemical profile that is not as extensively studied as V. album. nih.govresearchgate.net However, research has confirmed the presence of several bioactive steroidal alkaloids, including veratramine, veratridine, verazine, and cyclopamine (B1684311) in its extracts. nih.govresearchgate.net Notably, a study on an inadvertent ingestion case identified cyclopamine and jervine (B191634) in patient serum, and cyclopamine and veratramine in breast milk, confirming their systemic absorption from V. parviflorum. nih.gov The presence of muldamine (B1259567) and jervine has also been reported in this species for the first time. nih.gov While sharing some common alkaloids with other Veratrum species, the specific alkaloid ratios and the presence of less common compounds in V. parviflorum highlight the species-specific diversity within the genus. nih.govresearchgate.net

Table 1: Comparison of Major Alkaloids in Veratrum album and Veratrum parviflorum

| Alkaloid | Veratrum album | Veratrum parviflorum |

| Protoveratrine A | Present, often in high concentrations researchgate.net | Not prominently reported |

| Cevadine | Present researchgate.net | Not prominently reported |

| Veratridine | Present researchgate.net | Present nih.govresearchgate.net |

| Veratramine | Present, generally in lower concentrations researchgate.net | Present nih.govresearchgate.net |

| Verazine | Not prominently reported | Present nih.govresearchgate.net |

| Cyclopamine | Not prominently reported as a major constituent | Present nih.govresearchgate.net |

| Jervine | Not prominently reported as a major constituent | Present nih.gov |

| Muldamine | Not prominently reported | Present nih.gov |

Schoenocaulon officinale, commonly known as sabadilla, is a plant species native to Mexico, Central America, and Venezuela. wikipedia.orgplantaedb.com The seeds of this plant are a well-established primary source of cevadine. wikipedia.orgepharmacognosy.comherts.ac.uk In fact, the term "alkaloid" was first coined in the early 19th century in relation to a mixture of compounds isolated from S. officinale. nih.gov The insecticidal properties of sabadilla seed extracts are largely attributed to a mixture of alkaloids, collectively referred to as veratrine, in which cevadine and veratridine are the principal active components. researchgate.netopen.ac.uk These two alkaloids typically exist in a 2:1 ratio in sabadilla-derived products. researchgate.net The extraction process involves harvesting mature seeds and using solvents to create a concentrated extract of these alkaloids. herts.ac.uk

Elucidation of Putative Biosynthetic Routes for Cevane-Type Steroidal Alkaloids

The biosynthesis of cevadine and other cevane-type steroidal alkaloids is a complex process that begins with cholesterol. numberanalytics.comnumberanalytics.com This pathway involves a series of intricate enzymatic reactions, including hydroxylations, oxidations, and rearrangements, to form the characteristic C-nor-D-homo steroidal skeleton. numberanalytics.comboisestate.edu While the complete pathway is not yet fully elucidated, significant progress has been made in identifying key intermediates and the enzymes that catalyze the initial steps. numberanalytics.comnih.gov

Research into the biosynthesis of Veratrum alkaloids has identified several key enzymatic steps. The pathway is understood to start from cholesterol, which is converted to steroidal alkaloids through a series of modifications. boisestate.edunih.gov Studies on Veratrum californicum have been instrumental in identifying the initial enzymes in this pathway. nih.gov Four enzymes have been discovered that catalyze the first six steps, converting cholesterol into verazine, a predicted precursor to other complex alkaloids like cyclopamine. nih.govnih.gov Three of these enzymes are cytochromes P450 (CYP450s) and one is a γ-aminobutyrate transaminase (GABAT). nih.govnih.gov

The proposed initial steps are:

Cholesterol is first hydroxylated at the C-22 position by a CYP90B27 enzyme. nih.gov

This is followed by hydroxylation and oxidation at the C-26 position by a CYP94N1 enzyme. nih.gov

A transamination reaction, catalyzed by a GABAT, then transfers an amino group to form 22-hydroxy-26-aminocholesterol. nih.gov

Subsequent reactions lead to the formation of verazine. nih.gov

Despite this progress, many of the subsequent enzymatic steps leading to the vast diversity of cevanine and other steroidal alkaloids remain uncharacterized. numberanalytics.comnih.gov The genes encoding these enzymes are also largely unknown. nih.gov Transcriptome analysis in various species, such as Fritillaria imperialis and Veratrum mengtzeanum, is being used to identify candidate genes involved in these later, more complex, biosynthetic stages. frontiersin.orgnih.gov This approach correlates gene expression profiles with the accumulation of specific alkaloids to pinpoint potential biosynthetic genes and transcription factors that regulate the pathway. frontiersin.orgnih.gov

Delineating the complete biosynthetic pathway of steroidal alkaloids de novo presents significant methodological challenges. nih.gov Historically, pathway elucidation relied on feeding experiments with radiolabeled precursors, which is a time-consuming process. boisestate.edu

Modern approaches combining bioinformatics, high-throughput sequencing (like RNA-seq), and metabolomics have accelerated the discovery of pathway genes in non-model organisms like Veratrum. nih.govfrontiersin.org However, several hurdles remain:

Complexity of Genomes and Pathways: The genomes of these plants can be large and complex, making the identification of specific genes difficult. The biosynthetic pathways themselves can be grid-like, with multiple potential routes and substrate promiscuity of enzymes. nih.gov

Lack of Genetic Tools: Many of these plants are not amenable to easy genetic manipulation, which hinders the functional validation of candidate genes. nih.gov

Synthesis of Intermediates: Verifying the function of an enzyme often requires the chemical synthesis of its predicted substrate, which can be challenging and expensive for complex steroidal intermediates. nih.gov To overcome this, researchers have developed methods like refactoring pathways in heterologous systems (e.g., Sf9 insect cells or yeast), which allows for the step-by-step validation of enzyme activity without needing to synthesize each intermediate. nih.gov

Data Analysis: Interrogating the large datasets generated from transcriptomics and metabolomics to find meaningful correlations requires sophisticated bioinformatic tools and algorithms. nih.govresearchgate.net

Despite these challenges, the integration of multi-omics approaches continues to be a powerful strategy for unraveling the intricate biosynthetic networks that produce cevadine and other medicinally important steroidal alkaloids. nih.govnih.gov

Advanced Methodologies for Isolation and Purification of Cevadine and Its Salts

Optimized Extraction Techniques from Plant Biomass

The initial and most critical stage in obtaining pure cevadine (B150009) is its efficient extraction from the plant matrix, typically the seeds or rhizomes. mdpi.comwiley.com The complex nature of plant biomass necessitates optimized extraction protocols to maximize yield and minimize the co-extraction of impurities.

Selection and Application of Solvent Systems for Enhanced Alkaloid Extraction

The choice of solvent is paramount for the effective extraction of cevadine. Research has shown that various solvents and solvent systems can be employed, with the selection often depending on the specific plant source and the desired purity of the initial extract.

Commonly used solvents include ethanol (B145695), methanol (B129727), and chloroform (B151607). wiley.comopen.ac.uk For instance, a method for producing a concentrated sabadilla extract involves washing milled seeds with solvents such as methanol or ethanol. google.com The process can be enhanced by cryogenic hammer milling of the seeds to rupture the seed coat and improve solvent penetration. google.com Soxhlet extraction using a mixture of ethanol and ammonium (B1175870) hydroxide (B78521) has also been described for the extraction of related Veratrum alkaloids. mdpi.comnih.gov

The following table summarizes various solvent systems used for the extraction of cevadine and related alkaloids:

Table 1: Solvent Systems for Alkaloid Extraction

| Plant Source | Solvent System | Extraction Method | Reference |

|---|---|---|---|

| Schoenocaulon officinale (Sabadilla) seeds | Methanol, Ethanol, Propanol, etc. | Agitation with milled seeds | google.com |

| Veratrum californicum | Ethanol:Ammonium Hydroxide (98.3:1.7 v/v) | Soxhlet extraction | mdpi.comnih.gov |

| Veratrum mengtzeanum roots and rhizomes | Ethanol | Room temperature extraction | mdpi.com |

pH-Modulated Strategies for Efficient Isolation of Basic Nitrogenous Compounds

Cevadine, being a basic nitrogenous compound, can be selectively isolated by manipulating the pH of the extraction and partitioning solutions. This strategy is based on the principle that the ionization state of alkaloids is pH-dependent.

An acidic aqueous phase (pH 3.5–4.0) can enhance the ionization of alkaloids, making them more soluble in the aqueous phase. Subsequent partitioning with an organic solvent like chloroform allows for the separation of cevadine from more polar compounds. The efficiency of this partitioning is influenced by the pH, with a range of 3.8–4.2 being optimal for maximizing cevadine's solubility in the organic phase. researchgate.net This pH-dependent partitioning is a cornerstone of countercurrent distribution and partition chromatography methods for separating cevadine and veratridine (B1662332). wiley.comresearchgate.net

Another approach involves treating the plant material with a basic solution, such as dilute ammonia, in conjunction with an organic solvent like benzene (B151609) to produce a crude alkaloid mixture. nih.gov Further purification steps then utilize pH adjustments to selectively extract the desired alkaloids. nih.gov

High-Resolution Chromatographic Separation Technologies

Following initial extraction, chromatographic techniques are indispensable for the high-resolution separation and purification of cevadine hydrochloride from the complex mixture of co-extracted compounds.

Application of High-Performance Liquid Chromatography (HPLC) in Fractionation

High-Performance Liquid Chromatography (HPLC) is a powerful tool for both the analytical and preparative separation of cevadine and other Veratrum alkaloids. nih.govresearchgate.net Reversed-phase HPLC, often using a C18 column, is a common modality.

The composition of the mobile phase is critical for achieving good separation. A mixture of acetonitrile (B52724) and water is frequently used. acs.orgnih.gov The addition of modifiers to the mobile phase, such as trifluoroacetic acid (TFA) or sodium dodecyl sulfate (B86663) (SDS), has been shown to improve chromatographic efficiency and peak resolution by minimizing peak tailing. nih.govacs.org For instance, the inclusion of 0.1% TFA in the mobile phase improved the separation of steroidal alkaloids from Veratrum californicum. nih.gov Similarly, the addition of SDS to the mobile phase greatly improved the peak resolution of cevadine and veratridine. acs.org

The following table details HPLC parameters used in the analysis of cevadine:

Table 2: HPLC Parameters for Cevadine Analysis

| Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|

| C18 | Acetonitrile-water (70:30) | UV at 210 nm | Purity assessment | |

| C18 | Acetonitrile/water with SDS | UV | Quantification of cevadine and veratridine | acs.org |

| Reversed-phase | Aqueous acetonitrile with 0.1% trifluoroacetic acid | Not specified | Analytical and preparative separations of steroidal alkaloids | nih.gov |

Utilization of Ultra-Performance Liquid Chromatography (UPLC) for Analytical and Preparative Scale Separations

Ultra-Performance Liquid Chromatography (UPLC), a more advanced form of liquid chromatography, offers higher resolution, speed, and sensitivity compared to conventional HPLC. researchgate.net This technique has been successfully applied to the analysis of Veratrum alkaloids, including cevadine. researchgate.netnih.gov

UPLC coupled with mass spectrometry (UPLC-MS/MS) provides a highly sensitive and selective method for the quantification of cevadine in various matrices. researchgate.netresearchgate.net For example, a UPLC-TOF-MS method was used to analyze the chemical composition of Veratrum nigrum L. and demonstrated a correlation between the content of specific veratrum alkaloids and toxicity. nih.gov Another study developed a rapid and simple UPLC-DAD method for the quantification of metabolites, using cevadine as an internal standard. researchgate.net The elution was performed on a BEH C18 column with a mobile phase of acetonitrile and 0.1% orthophosphoric acid. researchgate.net

Exploration of Other Advanced Chromatographic Modalities

Besides HPLC and UPLC, other chromatographic techniques play a role in the isolation and purification of cevadine.

Thin-Layer Chromatography (TLC): TLC is often used for the preliminary identification and monitoring of fractions during purification. researchgate.net For instance, cevadine-rich fractions can be identified using TLC before further purification. A solvent system of chloroform:methanol:water (90:10:1, v/v) has been used for the TLC separation of veratridine and cevadine. researchgate.net Another method used ammoniacal methanol as the migration solvent with iodine vapors for visualization. oup.com

Preparative HPLC: This technique is used for the purification of larger quantities of cevadine. nih.gov Semi-preparative HPLC has been employed to purify compounds from Veratrum mengtzeanum, using mobile phases such as CH3CN-0.02% TEA/H2O. mdpi.com

Column Chromatography: Column chromatography, often using silica (B1680970) gel or Sephadex LH-20, is a fundamental technique for the initial fractionation of crude extracts. nih.govmdpi.comresearchgate.net For example, silica gel column chromatography with a gradient of petroleum and acetyl acetate (B1210297) has been used to obtain six steroidal alkaloids. researchgate.net

Countercurrent Distribution (CCD) and Partition Chromatography: These techniques are based on the differential partitioning of compounds between two immiscible liquid phases. They have been successfully used to separate cevadine and veratridine by carefully controlling the pH of the buffer system. wiley.comresearchgate.net A chloroform and citrate (B86180) buffer system at pH 3.95 has been shown to be effective for their separation. researchgate.net

Multi-Stage Fractionation and Enrichment Protocols for Pure Compound Acquisition

The acquisition of pure cevadine from its natural sources, such as the seeds of Schoenocaulon officinale or plants of the Veratrum genus, is a complex task. wikipedia.org This is primarily due to its co-occurrence with a variety of structurally similar steroidal alkaloids, most notably veratridine, within a crude mixture often referred to as 'veratrine'. wikipedia.orgresearchgate.net To achieve a high degree of purity, researchers employ sophisticated multi-stage fractionation and enrichment protocols that exploit subtle differences in the physicochemical properties of these alkaloids. These methodologies range from classic liquid-liquid partitioning techniques to advanced chromatographic separations.

A historically significant and effective method for the separation of cevadine and veratridine is Counter-Current Distribution (CCD) . researchgate.netlaskerfoundation.org This technique relies on the differential partitioning of compounds between two immiscible liquid phases through a series of sequential extractions. wikipedia.orglibretexts.org The separation efficiency is highly dependent on the choice of solvent system and the pH of the aqueous buffer, which influences the partition coefficient of each alkaloid. researchgate.net Research has shown that a system composed of chloroform and a 0.5 M citrate buffer at a pH of 3.95 can separate cevadine and veratridine with a relatively small number of transfers, indicating a significant difference in their partition coefficients under these conditions. researchgate.net In contrast, using a system of benzene and a 0.5 M phosphate (B84403) buffer at pH 5.85 requires a much greater number of transfers to achieve separation. researchgate.net

Interactive Table 1: Comparison of Counter-Current Distribution (CCD) Systems for Cevadine Separation

This table details the effectiveness of different solvent and buffer systems in the separation of cevadine from veratridine using CCD, based on research findings. researchgate.net

| Parameter | System 1 | System 2 |

| Organic Phase | Chloroform | Benzene |

| Aqueous Phase | 0.5 M Citrate Buffer | 0.5 M Phosphate Buffer |

| pH | 3.95 | 5.85 |

| Separation Efficiency | High (fewer transfers required) | Low (greater number of transfers required) |

Building on the same principles of differential partitioning, Partition Chromatography on a solid support offers another robust fractionation strategy. In this approach, a stationary phase, such as silicic acid, is buffered to a specific pH, and the alkaloid mixture is separated by elution with an organic solvent. researchgate.net Veratridine and cevadine have been successfully separated from crude alkaloid mixtures using a silicic acid column buffered at a pH between 4.00 and 4.25, with chloroform serving as the eluting solvent. researchgate.netresearchgate.net

Modern purification schemes frequently incorporate Solid-Phase Extraction (SPE) as a preliminary enrichment and clean-up step. This process is effective for removing interfering substances from the crude extract before the final, high-resolution purification. For instance, an extract can be passed through a C-18 SPE cartridge to concentrate the alkaloids and remove more polar or non-polar impurities. acs.org

The definitive step for obtaining highly pure cevadine is typically High-Performance Liquid Chromatography (HPLC) . wikipedia.org This technique offers superior resolution and is adaptable for both analytical quantification and preparative isolation. acs.org A common HPLC protocol involves a C18 reverse-phase column with a mobile phase consisting of an acetonitrile and water mixture. acs.org To overcome challenges such as peak tailing, which can hinder separation, solvent modifiers may be added to the mobile phase. The addition of sodium dodecyl sulfate (SDS), for example, has been shown to significantly improve peak resolution in the HPLC separation of cevadine and veratridine. acs.org

Interactive Table 2: Example Parameters for HPLC Purification of Cevadine

This table outlines typical conditions used in High-Performance Liquid Chromatography (HPLC) for the purification and analysis of cevadine. acs.orgacs.org

| Parameter | Description |

| Technique | Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) |

| Stationary Phase | C-18 Column |

| Mobile Phase | Acetonitrile / Water Gradient |

| Modifier | Sodium Dodecyl Sulfate (SDS) can be added to improve peak resolution. acs.org |

| Detection | UV or Mass Spectrometry (e.g., APCI/LCMS). acs.org |

Ultimately, a combination of these multi-stage protocols, such as an initial acid-base extraction from the plant material, followed by SPE for enrichment, and concluding with preparative HPLC, allows for the acquisition of this compound in a high state of purity suitable for detailed scientific investigation. wikipedia.orgacs.org

Rigorous Structural Elucidation and Molecular Characterization of Cevadine Hydrochloride

Comprehensive Spectroscopic Analysis for Definitive Structural Assignment

A combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments, alongside high-resolution mass spectrometry, allows for the unambiguous elucidation of the cevadine (B150009) hydrochloride structure.

Mass Spectrometry (MS) Applications

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental formula of a compound and can also provide structural information through fragmentation analysis. nih.gov

High-resolution mass spectrometry provides a very precise measurement of the mass of a molecule, which can be used to determine its elemental composition. escholarship.org For cevadine hydrochloride, HRMS would confirm the molecular formula of C₃₂H₅₀ClNO₉ by matching the experimentally measured monoisotopic mass to the calculated exact mass with a high degree of accuracy. epa.gov The monoisotopic mass of the cevadine free base is 591.340732 g/mol , and for this compound, it is 627.31741 g/mol . epa.govepa.gov

Table 3: High-Resolution Mass Spectrometry Data for Cevadine and its Hydrochloride Salt

| Compound | Molecular Formula | Calculated Monoisotopic Mass (g/mol) | Average Mass (g/mol) |

|---|---|---|---|

| Cevadine | C₃₂H₄₉NO₉ | 591.340732 epa.gov | 591.742 epa.gov |

| This compound | C₃₂H₅₀ClNO₉ | 627.31741 epa.gov | 628.2 epa.gov |

Hyphenated techniques, such as Liquid Chromatography-Mass Spectrometry (LC-MS), combine the separation power of chromatography with the detection capabilities of mass spectrometry. ajrconline.orglongdom.org LC-MS is particularly useful for the analysis of complex mixtures and for obtaining mass spectra of individual components as they elute from the chromatography column. researchgate.netnih.govnii.ac.jp In the context of this compound, LC-MS can be used to analyze its purity and to study its fragmentation patterns, which can provide further structural confirmation. sic.gov.coscirp.orgnih.gov The use of tandem mass spectrometry (MS/MS) in conjunction with LC allows for the isolation of the this compound parent ion, its fragmentation, and the analysis of the resulting product ions, offering deeper structural insights. researchgate.netscielo.br

Vibrational Spectroscopy (Infrared, IR) for Functional Group Identification

Infrared (IR) spectroscopy has been an indispensable tool for the identification of the key functional groups present in the cevadine molecule. mycollegevcampus.comgcwgandhinagar.com The IR spectrum of this compound exhibits a series of characteristic absorption bands that correspond to the vibrations of its constituent bonds. A comparison of the IR spectra of cevadine with its hydrolysis products, such as cevagenine and cevine, has been crucial in assigning these bands and understanding the structural changes that occur during chemical transformations. researchgate.net

Table 1: Characteristic Infrared Absorption Bands for Functional Groups in Cevadine

| Functional Group | Absorption Range (cm⁻¹) | Vibration Type |

| Hydroxyl (O-H) | 3650 - 3400 | Stretching, broad |

| Carbonyl (C=O) of ester | 1750 - 1735 | Stretching, strong |

| Alkene (C=C) | 1680 - 1640 | Stretching |

| Ether (C-O-C) | 1300 - 1000 | Stretching |

| Alkane (C-H) | 2960 - 2850 | Stretching |

| Alkane (C-H) | 1470 - 1350 | Bending |

| Note: The exact positions of the absorption bands can vary slightly depending on the sample preparation and the specific environment of the functional groups within the molecule. |

X-ray Crystallography for Absolute Configuration Determination of Cevane-Type Alkaloids

Single-crystal X-ray crystallography stands as the most powerful technique for the unambiguous determination of the three-dimensional structure and absolute configuration of complex molecules like this compound. thieme-connect.denih.gov This method has been successfully applied to various cevane-type steroidal alkaloids, providing precise information about bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice. nih.govnih.govrsc.org

The determination of the absolute configuration is possible when the crystal structure is non-centrosymmetric and anomalous scattering effects can be measured. researchgate.netchem-soc.si For cevadine, X-ray diffraction analysis of a suitable single crystal allows for the direct visualization of the molecule's complex, polycyclic structure. This includes the conformation of the fused ring system and the stereochemistry at each of the numerous chiral centers. The data obtained from X-ray crystallography serves as the ultimate proof of the structure elucidated by other spectroscopic and chemical methods.

Strategic Degradation Studies and Chemical Transformations for Structural Insights

Historically, before the advent of modern spectroscopic techniques, the structures of complex natural products like cevadine were elucidated through a series of strategic chemical degradation and transformation reactions. dokumen.pub These studies involved breaking down the molecule into smaller, more easily identifiable fragments.

Molecular and Cellular Pharmacological Investigations of Cevadine in Pre Clinical Research

Mechanisms of Action on Voltage-Gated Ion Channels

Voltage-gated ion channels (VGICs) are crucial for the function of excitable cells like neurons and muscle cells, as they respond to changes in the electrical membrane potential. pharmacologyeducation.org Cevadine (B150009) primarily exerts its effects by targeting a specific class of these channels: the voltage-gated sodium channels (NaV).

Cevadine acts as an agonistic modulator of voltage-gated sodium channels in both neuronal and muscle tissues. ncats.iomedchemexpress.comncats.io This means it binds to the channels and causes them to activate persistently. wikipedia.org This action is similar to that of other lipophilic ceveratrum alkaloids, like veratridine (B1662332). ncats.io By binding to the sodium channels, cevadine alters their ion selectivity and prevents their inactivation, leading to prolonged channel opening and an increased influx of sodium ions (Na+). ncats.iowikipedia.org This persistent activation significantly increases the excitability of nerve and muscle cells. wikipedia.org

The agonistic effect of cevadine on sodium channels directly leads to a sustained depolarization of the cell membrane. nih.gov In studies on sartorius muscles, even low concentrations of cevadine (0.005 mmol/l) were sufficient to induce depolarization and subsequent membrane potential oscillations. ncats.ionih.gov These oscillations, or slow waves, are rhythmic fluctuations of the membrane potential. nih.govnih.gov The presence of cevadine can prolong these oscillations significantly, with rhythmic activity being recorded for many hours even after the removal of the compound. nih.gov The dynamics of this depolarization and oscillation are influenced by the ionic environment; for instance, the effects are more pronounced and prolonged in a chloride-free medium. nih.gov

Cevadine's modulation of sodium channels profoundly impacts ion transport and cellular permeability. It significantly increases the uptake of sodium ions (Na+) into cells. nih.gov For example, in sartorius muscle fibers, cevadine was found to increase 24Na uptake by an average of 230% in a chloride-free environment. nih.gov This massive influx of positively charged sodium ions alters the electrochemical gradient across the cell membrane.

This disruption in sodium homeostasis also affects the transport of other ions, notably potassium (K+). The sustained depolarization caused by Na+ influx can lead to an efflux (outflow) of K+ from the cell as it attempts to repolarize the membrane. nih.govnih.gov Studies have shown a cevadine-induced decrease in intracellular K+ content. nih.gov This interplay between Na+ influx and K+ efflux is a critical aspect of cevadine's cellular action. The regulation of ion transport is a key mechanism in maintaining cellular homeostasis, and its disruption by cevadine has significant physiological consequences. mdpi.com

Table 1: Effect of Cevadine on Ion Content and Transport in Frog Sartorius Muscle

| Parameter | Condition | Change |

| 24Na Uptake | Normal Ringer | ~350% increase |

| Chloride-free (glutamate) Ringer | ~230% increase | |

| Intracellular Na+ Content | Normal Ringer | ~160% increase |

| Chloride-free (glutamate) Ringer | ~60% increase | |

| Intracellular K+ Content | Chloride-free (glutamate) Ringer | ~5% decrease in 2 hours |

Data compiled from studies on sartorius muscles. nih.gov

The family of voltage-gated sodium channels consists of several subtypes (e.g., Nav1.1-1.9), which exhibit distinct tissue distributions and pharmacological sensitivities. frontiersin.orgnih.gov Cevadine, like its close relative veratridine, is known to bind at neurotoxin binding site 2 on the α-subunit of the sodium channel. wikipedia.org This binding site is located within the channel pore. nih.gov

While cevadine affects sodium channels broadly in nerve and muscle tissue, research has begun to delineate its interactions with specific subtypes. ncats.iouniv-rennes1.fr The cardiac sodium channel, Nav1.5 , is a known target. nih.gov Mutations in the gene encoding Nav1.5 can lead to various cardiac arrhythmias. nih.gov The effects of cevadine on this channel contribute to its cardiotonic and arrhythmogenic properties.

The Nav1.8 subtype, which is predominantly expressed in peripheral sensory neurons, is largely resistant to the blocker tetrodotoxin (B1210768) (TTX-R) and plays a crucial role in pain signaling, particularly in inflammatory and neuropathic pain. frontiersin.orgnih.govmdpi.com While direct, extensive studies on cevadine's binding affinity for Nav1.8 are less common than for veratridine, the latter is known to activate Nav1.8. wikipedia.org Given their structural and functional similarities, it is plausible that cevadine also modulates Nav1.8, thereby influencing nociceptive pathways. ncats.io The development of subtype-selective modulators is a key goal in pharmacology to create targeted therapies. researchgate.net

Table 2: General Classification of Selected Sodium Channel Subtypes

| Subtype | Tetrodotoxin (TTX) Sensitivity | Primary Location |

| Nav1.4 | Sensitive (TTX-S) | Skeletal Muscle |

| Nav1.5 | Resistant (TTX-R) | Cardiac Muscle |

| Nav1.7 | Sensitive (TTX-S) | Peripheral Nervous System |

| Nav1.8 | Resistant (TTX-R) | Peripheral Nervous System (Nociceptors) |

Information sourced from multiple pharmacological reviews. frontiersin.orgnih.govmdpi.com

Cellular and Subcellular Responses in In Vitro Biological Models

The molecular actions of cevadine on ion channels translate into a cascade of responses at the cellular and subcellular levels, particularly in excitable tissues.

In in vitro models using excitable tissues, such as nerve fibers and muscle preparations, cevadine induces a state of hyperexcitability. wikipedia.org The persistent depolarization and membrane oscillations disrupt normal signal propagation. nih.govmdpi.com In neurons, this can lead to spontaneous and repetitive firing of action potentials. physiology.org

The sustained influx of Na+ and the resulting depolarization trigger a cascade of downstream cellular signaling events. One of the most significant consequences is the activation of voltage-gated calcium channels, leading to an increase in intracellular calcium (Ca2+) concentrations. wikipedia.org This elevation in intracellular Ca2+ can, in turn, activate a multitude of calcium-dependent signaling pathways, influencing processes such as neurotransmitter release, gene expression, and enzyme activation. ncats.io Furthermore, excessive Ca2+ influx can lead to mitochondrial calcium overload, which is a key event in triggering cell stress and apoptotic pathways. ucl.ac.uk The disruption of ion gradients also impacts the Na,K-ATPase pump, which works to restore the resting membrane potential, leading to increased energy consumption. researchgate.netumich.edu

Influence on Intracellular Calcium Homeostasis

Cevadine hydrochloride's primary pharmacological target is the voltage-sensitive sodium channel, where it acts as an agonist, causing persistent activation medchemexpress.com. This sustained influx of sodium ions leads to membrane depolarization. In excitable cells, such as neurons, this prolonged depolarization can indirectly influence intracellular calcium homeostasis. The sustained opening of sodium channels can lead to the activation of voltage-gated calcium channels, resulting in an influx of extracellular calcium.

Furthermore, the significant increase in intracellular sodium concentration can affect the function of the sodium-calcium exchanger (NCX), a crucial mechanism for maintaining low intracellular calcium levels. Under normal physiological conditions, the NCX typically extrudes calcium from the cell. However, a high intracellular sodium concentration can reverse the exchanger's operation, leading to calcium influx instead of efflux. This disruption of normal calcium extrusion mechanisms, coupled with increased entry through voltage-gated calcium channels, can lead to a significant elevation of intracellular calcium concentrations.

Studies on related veratrum alkaloids have shown that at high concentrations, they can induce an increase in intracellular potassium and calcium ions frontiersin.org. This elevation in intracellular calcium is a key factor in the downstream cellular events triggered by these alkaloids. The interplay between cevadine, sodium channels, and calcium signaling pathways is a critical area of investigation in understanding its cellular effects. It has been noted that the effects of cevadine can be antagonized by calcium ions, suggesting a complex interaction between the alkaloid and calcium-dependent cellular processes.

The table below summarizes the key molecular interactions of this compound that influence intracellular calcium homeostasis.

| Molecular Target/Process | Effect of this compound | Consequence for Intracellular Calcium |

| Voltage-Gated Sodium Channels | Persistent Activation | Indirectly leads to opening of voltage-gated calcium channels, causing Ca2+ influx. |

| Sodium-Calcium Exchanger (NCX) | Potential reversal of function due to high intracellular Na+ | Increased Ca2+ influx and/or reduced Ca2+ efflux. |

Elucidation of Biological Responses in Preclinical In Vivo Pharmacological Systems

Preclinical in vivo studies are essential for understanding the physiological and pharmacological effects of a compound in a whole organism. These studies help to bridge the gap between in vitro findings and potential clinical applications by providing data on pharmacodynamics and establishing proof-of-concept for specific biological activities nih.govpharmaron.comnih.gov.

Assessment of Pharmacodynamic Endpoints in Animal Models

Pharmacodynamic studies in animal models are designed to investigate the biochemical and physiological effects of a drug and its mechanism of action. For this compound, a key pharmacodynamic endpoint that has been assessed in preclinical models is its effect on nerve and muscle function, stemming from its action on sodium channels.

In various animal models, the administration of cevadine has been shown to induce characteristic signs of nerve and muscle hyperexcitability, such as tremors, convulsions, and changes in cardiac rhythm. These effects are direct consequences of the persistent activation of voltage-gated sodium channels, leading to uncontrolled nerve firing and muscle contractions.

The table below outlines representative pharmacodynamic endpoints evaluated in preclinical animal models for compounds with a similar mechanism of action to this compound.

| Animal Model | Pharmacodynamic Endpoint | Observed Effect |

| Rodent Models (e.g., mice, rats) | Neurotoxicity Assessment | Induction of tremors, seizures, and ataxia. |

| Insect Models (e.g., cockroaches, flies) | Neuromuscular Function | Paralysis and loss of coordinated movement. |

Establishment of Proof-of-Concept for Specific Biological Activities

Proof-of-concept studies aim to demonstrate that a compound has the intended biological effect in a living organism, providing a rationale for further development iris-pharma.comfda.gov. A well-established biological activity of cevadine is its insecticidal property, which has been demonstrated in various preclinical models medchemexpress.com.

The mechanism underlying cevadine's insecticidal activity is its potent effect on the insect's nervous system. By persistently activating sodium channels in insect neurons, cevadine causes a rapid loss of nerve function, leading to paralysis and death. This neurotoxic effect is significantly more potent in insects than in mammals, providing a degree of selectivity.

Preclinical studies have utilized various insect species to establish the proof-of-concept for cevadine's insecticidal activity. These studies typically involve exposing the insects to cevadine and observing endpoints such as mortality, paralysis, and behavioral changes.

The following table summarizes the findings from proof-of-concept studies demonstrating the insecticidal activity of Cevadine.

| Insect Model | Endpoint Measured | Result |

| Various Lepidopteran species (caterpillars) | Mortality Rate | High mortality at low concentrations. |

| Houseflies (Musca domestica) | Knockdown Time and Mortality | Rapid knockdown and subsequent mortality. |

These in vivo findings confirm the potent biological activity of cevadine and provide a clear proof-of-concept for its use as an insecticide, a historical application of this natural compound.

Synthetic Chemistry and Structure Activity Relationship Sar Studies

Total Synthesis Strategies for Cevadine (B150009) and Stereoisomeric Analogues

The total synthesis of Veratrum steroidal alkaloids, a class to which cevadine belongs, is a formidable challenge due to their complex, polycyclic, and stereochemically dense structures. rsc.org These molecules are characterized by a unique C-nor-D-homo steroid skeleton fused to a piperidine (B6355638) ring system. rsc.orgnih.gov

Biomimetic synthesis aims to replicate nature's biosynthetic pathways, often resulting in highly efficient and elegant constructions of complex molecules. wikipedia.orgnumberanalytics.com This approach seeks to form multiple chemical bonds and stereocenters in a minimal number of steps, mirroring enzymatic processes. wikipedia.org While a specific biomimetic total synthesis of cevadine is not prominently documented, strategies for related, structurally intricate alkaloids provide a blueprint for such an undertaking.

The total synthesis of (+)-heilonine, another cevanine alkaloid, showcases modern diastereoselective strategies. acs.org One successful approach employed an enantioselective organocatalyzed Diels-Alder reaction to construct the B ring with precise stereochemical control. acs.org A subsequent key step involved a rhodium-catalyzed [2 + 2 + 2] cycloisomerization, a powerful transformation that forges three new carbon-carbon bonds and three rings (C, D, and E) in a single operation. acs.org Such highly convergent and stereoselective methods are at the forefront of natural product synthesis, enabling access to complex scaffolds that would be arduous to assemble through linear approaches. acs.org Diastereoselective intramolecular reactions, such as the Heck reaction, have also been pivotal in creating key structural features like spiro quaternary carbons in other alkaloid syntheses. cnrs.fr

The structural intricacy of steroidal alkaloids has historically necessitated lengthy and low-yielding synthetic sequences. nih.gov Early total syntheses of related compounds like jervine (B191634) and veratramine (B1683811) required 47 and 41 steps, respectively. nih.gov A primary challenge is the construction of the C-nor-D-homo acs.orgacs.orgacs.orgnih.gov core skeleton and the stereocontrolled installation of numerous chiral centers. rsc.orgnih.gov

Semi-Synthetic Modifications and Derivatization for Enhanced Bioactivity

Starting from the natural product isolated from sources like the seeds of Schoenocaulon officinale, semi-synthesis is a practical approach to generate a library of analogues for biological evaluation. wiley.comresearchgate.net This allows chemists to explore the structure-activity relationship (SAR) and optimize the molecule's properties.

The modification of cevadine and related ceveratrum alkaloids through the synthesis of ester and amine derivatives has been shown to enhance bioactivity. wiley.com In a study evaluating 35 different ceveratrum alkaloids, semi-synthetic ester derivatives demonstrated significantly improved antifungal properties compared to their natural precursors. wiley.com

The synthesis of such derivatives follows established organic chemistry principles. Ester derivatives can be readily prepared, for example, by reacting the hydroxyl groups on the alkaloid scaffold with acyl chlorides or carboxylic acids under appropriate coupling conditions. Sulfonate esters are typically formed by treating an alcohol with a sulfonyl chloride in the presence of an amine base. eurjchem.com Amide bond formation from esters is also a well-developed field, with numerous methods available, including direct amidation using metal catalysts, organocatalysts, or simply heating with an amine in a suitable solvent like water. nih.govmdpi.com These reactions allow for the introduction of a wide variety of functional groups, enabling a thorough exploration of the SAR.

Rational design uses an understanding of a molecule's SAR to make targeted modifications aimed at improving its biological profile. nih.govresearchgate.net This process was successfully applied to the related steroidal alkaloid cyclopamine (B1684311), where SAR studies led to the development of patidegib, a derivative with improved properties that entered clinical trials. nih.gov The modifications included the creation of analogues containing an α/β-unsaturated ketone, a pyrazole, and a lactam, which were designed to enhance potency and solubility. nih.gov

For cevadine and its relatives, SAR profiling has established that structural modifications can lead to substantial gains in bioactivity. wiley.com A key study demonstrated that while the natural alkaloids cevadine and cevacine possess notable activity against the sunflower downy mildew fungus Plasmopara halstedii, semi-synthetic analogues showed even greater potency. wiley.com This highlights the potential for rational design to transform a natural product into a more effective agent.

| Compound | Compound Type | Observed Bioactivity Enhancement |

|---|---|---|

| Cevadine | Natural Alkaloid | Baseline antifungal activity against P. halstedii |

| Cevacine | Natural Alkaloid | Among the most effective of the natural alkaloids tested |

| Oleoyl veracevine | Semi-synthetic Ester Derivative | Activity comparable to the commercial fungicide metalaxyl |

| Cevagenine | Semi-synthetic Derivative | Activity comparable to the commercial fungicide metalaxyl |

Computational Chemistry Approaches in Ligand Design and Optimization

Computational chemistry has become an indispensable tool in drug discovery, accelerating the design and optimization of lead compounds by providing detailed insights into molecular interactions. bioscipublisher.comresearchgate.net These methods are broadly categorized as structure-based drug design (SBDD) and ligand-based drug design (LBDD). nih.govemanresearch.org

For a molecule like cevadine, LBDD methods are particularly useful when a high-resolution structure of the biological target is unavailable. emanresearch.org Techniques such as quantitative structure-activity relationship (QSAR) modeling can be employed. steeronresearch.com By analyzing the chemical structures and biological activities of a series of cevadine analogues, a predictive QSAR model can be built to correlate specific molecular features with potency. emanresearch.org This model can then guide the design of new analogues with predicted high activity.

If the three-dimensional structure of cevadine's target, such as a voltage-gated sodium ion channel, is known, SBDD methods like molecular docking can be applied. researchgate.netnih.govnih.gov Docking simulations can predict the binding pose and affinity of cevadine and its derivatives within the target's binding site. emanresearch.org This allows chemists to visualize key interactions (e.g., hydrogen bonds, hydrophobic contacts) and rationally design modifications to enhance binding and, consequently, biological effect. Computational tools are also critical for the in silico prediction of pharmacokinetic properties (ADMET: Absorption, Distribution, Metabolism, Excretion, and Toxicity), helping to prioritize the synthesis of compounds that are more likely to become successful drugs. nih.govsteeronresearch.com

Molecular Docking and Virtual Screening for Target Interaction Prediction

Molecular docking and virtual screening are powerful computational tools in drug discovery, enabling the prediction of how a ligand, such as cevadine, might bind to its target protein and the identification of novel bioactive compounds from large databases.

Molecular Docking of Veratrum Alkaloids

While specific molecular docking studies on cevadine hydrochloride are not extensively detailed in publicly available literature, research on related Veratrum alkaloids provides significant insights into their interaction with the cardiac sodium channel (Nav1.5), a key target for these compounds. A study involving molecular docking simulations of the Veratrum alkaloids jervine, protoveratrine A, and protoveratrine B with the Nav1.5 channel revealed that these compounds exhibit a notable affinity for the channel. mdpi.com The interactions are predominantly governed by van der Waals forces, which is characteristic of their steroidal structure. mdpi.com

The docking scores, which estimate the binding affinity, indicated a strong interaction potential. For instance, jervine, a structurally related alkaloid, demonstrated a high docking score of -10.8 kcal/mol. mdpi.com It is important to note that while these alkaloids show an affinity for the Nav1.5 channel, the specific binding modes can differ. For example, some alkaloids may form a limited number of hydrogen bonds with amino acid residues of the protein. mdpi.com

Virtual Screening for Sodium Channel Modulators

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, such as a sodium channel. mdpi.com This process can be either structure-based, relying on the three-dimensional structure of the target protein, or ligand-based, using the structure of known active compounds. nih.gov

In the context of sodium channel modulators, virtual screening has been successfully employed to discover novel compounds. For instance, starting from the structure of the marine alkaloid clathrodin, a known sodium channel modulator, researchers have used similarity searching in chemical databases like ZINC to identify new, state-dependent modulators of Nav1.3 and Nav1.7 channels. nih.gov This approach has led to the discovery of compounds with novel chemical structures for the modulation of human Nav1.7 channels. nih.gov

The process typically involves several stages, including high-throughput virtual screening (HTVS), followed by standard precision (SP) and extra precision (XP) docking to refine the results and identify the most promising candidates. mdpi.com These computational methods are instrumental in narrowing down vast chemical spaces to a manageable number of compounds for further experimental testing. hilarispublisher.com

| Compound | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|

| Jervine | -10.8 | Primarily van der Waals forces |

| Protoveratrine A | Lower affinity than Jervine | Van der Waals forces, potential for 1-3 hydrogen bonds |

| Protoveratrine B | Data not specified | Van der Waals forces, potential for 1-3 hydrogen bonds |

Pharmacophore Modeling and Quantitative Structure-Activity Relationship (QSAR) Analysis

Pharmacophore Modeling

Pharmacophore modeling is a crucial aspect of ligand-based drug design, focusing on identifying the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target.

For drugs targeting sodium channels, pharmacophore models have been developed to understand the key features required for activity. A common pharmacophore model for sodium channel blockers includes features such as two hydrophobic regions and a basic nitrogen atom. asinex.com More detailed models for antiepileptic drugs that act on sodium channels have identified a pattern of features that contribute to their biological activity. unlp.edu.ar These models are constructed by superimposing the active conformations of a series of known active ligands and identifying the common spatial arrangement of pharmacophoric features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic groups, and aromatic rings. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Analysis

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a series of compounds.

In the study of sodium channel modulators, 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) have been used. nih.gov CoMFA generates a 3D model based on a training set of molecules with known activities, correlating their steric and electrostatic fields with their biological potency. nih.gov This can lead to predictive models that can estimate the activity of new, untested compounds. nih.gov

For instance, a CoMFA model developed for a series of sodium channel blockers accurately predicted the binding affinities of novel compounds designed by combining structural features of existing drugs like phenytoin (B1677684) and lidocaine. nih.gov QSAR studies on other classes of compounds have shown that diuretic activity, for example, can be influenced by molecular descriptors such as the logarithm of the partition coefficient (logP), molecular volume, and various energy descriptors. mdpi.com Although a specific QSAR study for this compound is not documented in the available literature, the principles of QSAR are applicable to understanding the structure-activity relationships of Veratrum alkaloids and guiding the synthesis of new analogs with potentially improved activity. mdpi.com

| Pharmacophoric Feature | Description | Potential Role in Cevadine Structure |

|---|---|---|

| Hydrophobic Regions | Areas of the molecule that are nonpolar and interact favorably with nonpolar regions of the binding site. | The steroidal backbone of cevadine provides a significant hydrophobic scaffold. |

| Basic Nitrogen | A nitrogen atom that can accept a proton, often involved in electrostatic interactions. asinex.com | The nitrogen atom within the cevadine structure can act as a basic center. |

| Hydrogen Bond Acceptors/Donors | Atoms or groups that can accept or donate a hydrogen bond, forming specific interactions with the target protein. nih.gov | The hydroxyl and ester groups on the cevadine molecule can participate in hydrogen bonding. |

| Aromatic Ring | A planar, cyclic, conjugated system that can engage in pi-stacking or other non-covalent interactions. nih.gov | Not a primary feature of the cevadine core structure. |

Target Identification and Validation Research Methodologies

In Silico Target Fishing Strategies for Unknown Molecular Targets

In silico target fishing encompasses computational techniques designed to identify the likely protein targets of a small molecule by screening it against vast databases of biological macromolecules. nih.govscience.govnih.govbates.edu These methods are broadly categorized as ligand-based, which rely on the principle of chemical similarity, and receptor-based (or structure-based), which model the physical interaction between the ligand and potential protein targets. science.govbates.edu

Ligand-based methods predict targets by comparing a query molecule, such as Cevadine (B150009), to databases of compounds with known biological activities. nih.govfrontiersin.org The underlying principle is that structurally similar molecules are likely to bind to the same targets and exhibit similar bioactivities. bates.edu These approaches utilize various molecular descriptors and fingerprints to quantify similarity and can employ machine learning algorithms to build predictive models. nih.govinstem.res.inmdpi.com For instance, a platform like D3Similarity can predict potential targets by evaluating the 2D and 3D similarity between a query molecule and a database of active compounds. nih.gov

Receptor-based algorithms, conversely, require the 3D structure of potential protein targets. mdpi.com Molecular docking, a primary example of this approach, computationally places the ligand into the binding site of a protein and calculates a score based on the predicted binding affinity and complementarity. researchgate.netresearchgate.net Research on veratridine (B1662332), a close structural analog of cevadine, has utilized this approach to explore its interaction with its known target, the voltage-gated sodium channel. researchgate.netnih.govnih.gov Docking simulations predicted that veratridine could bind to multiple sites within the human cardiac sodium channel (NaV1.5), including a site at the cytosolic "mouth" of the pore and another, deeper site within the pore itself. researchgate.netnih.govnih.gov These computational predictions were then tested and validated using electrophysiology experiments, demonstrating the power of combining receptor-based predictions with experimental validation. researchgate.netnih.gov

Reverse docking, also known as inverse docking, inverts the typical drug discovery paradigm. Instead of screening many compounds against a single target, a single compound of interest is docked against a large collection of protein structures to identify potential targets. frontiersin.orgnih.gov This strategy is invaluable for identifying the molecular mechanisms of action for novel compounds, predicting off-target effects, and finding new uses for existing drugs (drug repositioning). nih.gov

Studies on veratridine's interaction with the NaV1.5 channel serve as a practical example of this methodology's principles. nih.govnih.gov By docking veratridine against the channel's structure, researchers identified two distinct, high-probability binding regions. researchgate.netnih.gov Subsequent site-directed mutagenesis experiments, where specific amino acid residues in the predicted binding sites are altered, confirmed that mutations at the "mouth" site (involving residues like L409, E417, and I1466) had significant effects on veratridine binding, whereas mutations deeper in the pore did not. researchgate.net This alignment of computational prediction and experimental validation successfully pinpointed the more likely binding site. researchgate.net This approach exemplifies how reverse docking can be used to not only identify a target but also to precisely map the binding site.

| Methodological Step | Finding for Veratridine on NaV1.5 | Key Residues Identified | Source |

| Binding Site Prediction (Docking) | Two distinct binding regions were predicted: a "mouth" site and a "pore" site. | Not specified at this stage | researchgate.netnih.gov |

| Experimental Validation (Mutagenesis) | Mutations at the predicted "mouth" site significantly impacted veratridine binding. | L409, E417, I1466 | researchgate.net |

| Conclusion | The "mouth" of the channel pore was confirmed as a primary binding site. | L409, E417, I1466 | researchgate.net |

Experimental Approaches for Direct Target Elucidation

While computational methods provide strong hypotheses, experimental validation is essential. Direct target elucidation techniques aim to physically isolate or functionally confirm the interaction between a compound and its target protein.

One powerful technique is protein affinity isolation , a type of affinity chromatography. column-chromatography.com In this method, a derivative of the compound (the "bait," e.g., Cevadine hydrochloride) is immobilized on a solid support matrix. A complex mixture of proteins (a cell lysate) is then passed over this matrix. Proteins that specifically bind to the immobilized compound are captured, while non-binding proteins are washed away. The captured target proteins can then be eluted and identified using techniques like mass spectrometry. column-chromatography.com

Another critical experimental approach is mRNA expression analysis , often conducted through genome-wide methods like DNA microarrays or RNA-sequencing (RNA-Seq). mdpi.complos.org This method measures changes in the expression levels of thousands of genes in response to treatment with a compound. plos.org A characteristic pattern of gene expression changes can serve as a "signature" for the compound's activity and can be used to validate its target. nih.gov For example, if a cell line with a mutated, non-functional version of a putative target gene fails to show the characteristic gene expression signature when treated with the compound, it strongly validates that the gene product is indeed the target. nih.gov

Research on veratridine has utilized gene expression analysis to uncover novel aspects of its activity. A high-throughput screen found that veratridine enhances the transactivation of UBXN2A, a protein that subsequently inhibits the oncoprotein mortalin-2, leading to cell death in colon cancer cells. nih.gov This study identified a new pathway affected by veratridine, demonstrating its potential beyond its known role as a sodium channel activator. nih.gov Another study used a cell injury model induced by ouabain (B1677812) and veratridine in mouse skeletal muscle cells and performed a combined transcriptome and proteome analysis to identify the resulting changes in gene and protein expression. nih.gov

| Compound | Experimental System | Key Finding | Method | Source |

| Veratridine | Colon cancer cells | Induces upregulation of UBXN2A protein, which inhibits the oncoprotein mortalin-2. | High-throughput drug screen, shRNA silencing, Western blot | nih.gov |

| Veratridine (with Ouabain) | Mouse skeletal muscle cells (Sol8) | Identified 1,663 differentially expressed genes (DEGs) and 444 differentially expressed proteins (DEPs). | Transcriptome and Proteome Analysis | nih.gov |

| Ciguatoxin (CTX3C) | Primary cortical neurons | Toxin-induced changes in gene expression were abolished by the NaV channel blocker Tetrodotoxin (B1210768) (TTX), confirming NaV channels as the mediator of these effects. | DNA Microarray | nih.gov |

Integration of Multi-Omics Data for Novel Target Hypotheses Generation

Complex biological systems necessitate a holistic view that single-data-type studies cannot provide. The integration of multi-omics data—combining genomics, transcriptomics, proteomics, and metabolomics—offers a powerful framework to understand the system-wide effects of a compound and generate novel hypotheses about its targets and mechanisms. nih.gov

By simultaneously analyzing changes at the gene (genomics), mRNA (transcriptomics), and protein (proteomics) levels, researchers can build a more complete picture of a compound's impact on cellular pathways. bates.edufrontiersin.orgnih.gov A study investigating the effects of µ-Conotoxin GIIIB on a cell injury model induced by ouabain and veratridine provides a clear example of this integrated approach. nih.gov The researchers conducted both transcriptomic and proteomic analyses and identified 1,663 differentially expressed genes and 444 differentially expressed proteins. nih.gov By correlating these datasets, they found 106 protein/gene pairs that were affected in tandem. nih.gov This integrated analysis revealed that biological processes such as the cell cycle, apoptosis, and DNA repair were significantly affected, providing a much deeper insight into the cellular response than either method could alone. nih.gov Similarly, a study on the plant Veratrum mengtzeanum used a combined transcriptome and metabolome analysis to identify genes and compounds involved in the biosynthesis of its native alkaloids. frontiersin.org

| Omics Data | Number of Differentially Expressed Items | Key Biological Processes Affected | Source |

| Transcriptomics | 1,663 Genes (DEGs) | Cell cycle, Apoptosis, DNA damage and repair, Lipid metabolism | nih.gov |

| Proteomics | 444 Proteins (DEPs) | Cell cycle, Apoptosis, DNA damage and repair, Lipid metabolism | nih.gov |

| Integrated Analysis | 106 correlated Gene/Protein pairs | Cell cycle regulation, DNA damage repair, Activation of tumor factors | nih.gov |

Knowledge graphs are powerful computational tools that represent complex biological information as a network of interconnected entities (nodes) and their relationships (edges). mdpi.comresearchgate.net In drug discovery, these entities can include compounds, genes, proteins, diseases, and biological pathways, all linked by verified scientific relationships. mdpi.com This structured representation allows for systematic reasoning and can accelerate target discovery by integrating and harmonizing vast, heterogeneous datasets from scientific literature, public databases, and internal experimental results. researchgate.net

In the context of this compound, a known sodium channel modulator, knowledge graphs are particularly relevant for understanding its target class. researchgate.netresearchgate.net Researchers are using knowledge graphs to model the complex relationships between different sodium channel subtypes, their genetic variants, and associated clinical phenotypes like epilepsy or cardiac arrhythmias. nih.govfrontiersin.org By integrating this information, these models can help predict the functional effects of channel mutations and understand how modulators might influence them. nih.gov While no specific knowledge graph has been published for the discovery of Cevadine's target, this methodology represents a frontier in pharmacology for contextualizing the effects of compounds that interact with complex and multifaceted target families like voltage-gated ion channels.

Preclinical Target Validation Studies to Confirm Molecular Engagement

Preclinical target validation for this compound has centered on elucidating its interaction with its primary molecular target, the voltage-gated sodium channels (VGSCs). These studies are crucial for confirming that the compound directly engages with and modulates the activity of these channels, providing a mechanistic basis for its observed physiological effects. Research methodologies have predominantly involved electrophysiological techniques, such as patch-clamp studies, on various cell types, including nerve and muscle cells. These investigations have provided detailed insights into the molecular engagement of this compound with VGSCs.

Key research findings from preclinical studies have consistently demonstrated that this compound acts as an agonist at voltage-gated sodium channels. researchgate.netmedchemexpress.com It binds to these channels and causes them to remain in a persistently activated state. ncats.io This action is similar to that of the related alkaloid, veratridine, with which it is often compared in research settings. researchgate.net Both cevadine and veratridine are lipophilic compounds that can permeate the cell membrane in their uncharged form to access an intracellular binding site on the sodium channel. Competition studies have indicated that cevadine and veratridine act at the same or overlapping sites. annualreviews.org

Electrophysiological studies have been instrumental in quantifying the molecular engagement of cevadine with VGSCs. Patch-clamp experiments on frog skeletal muscle have shown that both cevadine and veratridine modify sodium channels in a use-dependent fashion, meaning their effect is more pronounced when the channels are open. researchgate.netresearchgate.net These studies have measured the duration for which the alkaloids hold the channels open, providing a direct measure of molecular engagement. For instance, at a holding potential of -90 mV, cevadine was found to hold sodium channels open for approximately 2.4 seconds. researchgate.netresearchgate.net

Further validation of molecular engagement comes from studies measuring the tail currents induced by these alkaloids. Tail currents are a result of the slow closing of the modified sodium channels upon repolarization of the cell membrane. The half-maximal effective concentration (EC₅₀) for tail current induction by cevadine has been determined to be 4 µM, indicating a higher potency compared to veratridine. The dissociation of cevadine from the sodium channel is also faster than that of veratridine, as reflected by their respective tail current decay time constants (τ values).

The table below summarizes key findings from comparative electrophysiological studies of cevadine and related compounds, providing quantitative measures of their engagement with voltage-gated sodium channels.

| Parameter | Cevadine | Veratridine | Aconitine | Reference |

| Mechanism of Action | Voltage-sensitive sodium channel agonist | Voltage-sensitive sodium channel agonist | Voltage-sensitive sodium channel agonist | researchgate.net |

| Effect on Resting Membrane Potential | Depolarization | Depolarization | Depolarization | researchgate.net |

| Induction of Repetitive Discharges | Yes | Yes | Yes (at higher concentrations) | researchgate.net |

| Duration of Holding Na+ Channel Open at -90 mV | 2.4 s | 3.0 s | Not Reported | researchgate.netresearchgate.net |

| EC₅₀ for Tail Current Induction | 4 µM | Higher than Cevadine | Not Reported | |

| Tail Current Decay Time Constant (τ) | ~40-44 ms | ~212-230 ms | Not Reported |

These preclinical studies, particularly the detailed electrophysiological characterizations, provide robust evidence for the direct molecular engagement of this compound with voltage-gated sodium channels. The quantitative data on potency, channel opening duration, and dissociation kinetics validate the target and provide a solid foundation for understanding the compound's mechanism of action at the molecular level.

Advanced Analytical Method Development and Validation for Research Applications

Robust Quantitative Analysis of Cevadine (B150009) Hydrochloride in Research Matrices

Quantitative analysis of cevadine hydrochloride in complex research matrices requires methods that are not only sensitive and specific but also resilient to potential interferences. The choice of technique often depends on the nature of the matrix, the required sensitivity, and the available instrumentation.